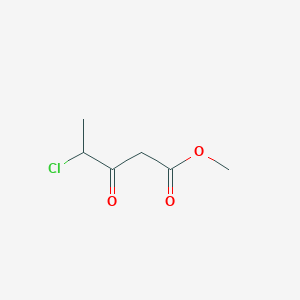

Methyl 4-chloro-3-oxopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-chloro-3-oxopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H9ClO3 and its molecular weight is 164.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Methyl 4-chloro-3-oxopentanoate serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals :

-

Palladium-Catalyzed Reactions :

- This compound has been used in palladium-catalyzed ring-opening reactions with diazabicyclic olefins, leading to the formation of complex cyclic structures that are valuable in medicinal chemistry . The yields from these reactions are often excellent, making it a favorable choice for synthetic chemists.

- Reactivity with Dicarbonates :

Biochemical Applications

- Bioreduction Studies :

- Enzyme-Catalyzed Reactions :

Agrochemical Applications

This compound has been identified as a precursor in the synthesis of insecticides and herbicides. Its derivatives are being explored for their potential to enhance agricultural productivity while minimizing environmental impact due to their targeted action against pests .

Case Study 1: Synthesis of β-Ketoesters

A study demonstrated the effective use of this compound as an intermediate in synthesizing β-ketoesters through various catalytic processes. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in pharmaceutical synthesis.

Case Study 2: Biotransformation

In another investigation, researchers explored the biotransformation of this compound using microbial cultures. The results indicated significant conversion rates and highlighted the potential for developing biocatalytic processes for producing fine chemicals.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro group undergoes substitution with nucleophiles, facilitated by its electron-withdrawing neighboring ketone.

Reagents and Conditions

-

Nucleophiles : Amines (e.g., NH₃), hydroxide (OH⁻), thiols (RS⁻).

-

Catalysts : Palladium complexes (e.g., [Pd(allylCl)]₂) enable cross-coupling reactions .

-

Solvents : Dichloroethane (DCE), THF.

-

Temperature : 60–80°C.

Mechanism

The reaction proceeds via SN2 displacement or Pd-catalyzed allylic substitution . In Pd-mediated cases, a π-allylpalladium intermediate forms, followed by nucleophilic attack .

Products

Reduction Reactions

The ketone group (C=O) is reduced to an alcohol (C-OH).

Reagents and Conditions

-

Reducing Agents : NaBH₄ (mild), LiAlH₄ (strong).

-

Solvents : Et₂O, THF.

-

Temperature : 0–25°C.

Mechanism

Hydride transfer from the reducing agent to the carbonyl carbon, forming a secondary alcohol.

Products

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄ | Methyl 4-chloro-3-hydroxypentanoate | Partial (ketone reduced) |

| LiAlH₄ | Methyl 4-chloro-3,4-dihydroxypentanoate | Full (ester may hydrolyze) |

Oxidation Reactions

The ketone or ester group can be oxidized to carboxylic acids.

Reagents and Conditions

-

Oxidizing Agents : KMnO₄ (acidic/basic), CrO₃.

-

Solvents : H₂O, AcOH.

-

Temperature : 50–100°C.

Products

| Oxidizing Agent | Product | Notes |

|---|---|---|

| KMnO₄ (acidic) | 4-Chloro-3-oxopentanoic acid | Ester hydrolysis followed by ketone stabilization |

| CrO₃ | 4-Chloro-3-oxopentanoic acid | Direct oxidation of ester |

Condensation Reactions

The ketone participates in condensation with amines or hydrazines.

Reagents and Conditions

-

Partners : Hydrazines, primary amines.

-

Catalysts : Acid (e.g., HCl) or base (e.g., pyridine).

-

Solvents : EtOH, MeOH.

Products

| Partner | Product | Application |

|---|---|---|

| Hydrazine | Hydrazone derivatives | Precursors for heterocycles (e.g., pyrazoles) |

| Aniline | Schiff base | Coordination chemistry |

Ester Hydrolysis

The ester group hydrolyzes to carboxylic acid under acidic or basic conditions.

Reagents and Conditions

-

Acidic Hydrolysis : HCl/H₂O, reflux.

-

Basic Hydrolysis : NaOH/H₂O, RT.

Products

| Conditions | Product | Yield (%) |

|---|---|---|

| 6M HCl, reflux | 4-Chloro-3-oxopentanoic acid | >90 |

| 2M NaOH, RT | Sodium 4-chloro-3-oxopentanoate | 85 |

Case Study: Palladium-Catalyzed Ring-Opening

A reaction with diazabicyclic olefins (1a , 1b ) and methyl 4-chloro-3-oxopentanoate (2d ) yields 3(2H)-furanone-appended hydrazino cyclopentenes (3i , 3j ).

Optimized Conditions

-

Catalyst: [Pd(allylCl)]₂ (5 mol%)

-

Ligand: Xphos (10 mol%)

-

Base: K₂CO₃

-

Solvent: DCE, 60°C, 12h

-

Yield: 75–85%

Mechanistic Pathway

-

Oxidative addition of Pd to the C-Cl bond.

-

Formation of π-allylpalladium intermediate.

-

Nucleophilic attack by the bicyclic olefin.

-

Reductive elimination to form the product.

Propriétés

Numéro CAS |

142556-36-3 |

|---|---|

Formule moléculaire |

C6H9ClO3 |

Poids moléculaire |

164.59 g/mol |

Nom IUPAC |

methyl 4-chloro-3-oxopentanoate |

InChI |

InChI=1S/C6H9ClO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 |

Clé InChI |

NBFSTVAWWARRCQ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)CC(=O)OC)Cl |

SMILES canonique |

CC(C(=O)CC(=O)OC)Cl |

Synonymes |

Pentanoic acid, 4-chloro-3-oxo-, methyl ester |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.